molecular formula C16H16N2O4S B14951835 ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate

Cat. No.: B14951835
M. Wt: 332.4 g/mol
InChI Key: KKIVOESZKPPOJM-RQZCQDPDSA-N
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Description

ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes a nitrophenyl group and an ethyl ester functional group

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald reaction, which is used to synthesize thiophene derivatives. The process generally includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur to form a thiophene intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde to introduce the nitrophenyl group.

    Esterification: Finally, the compound undergoes esterification with ethanol to form the ethyl ester functional group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may exhibit different chemical properties.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can be further functionalized.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.

Mechanism of Action

The biological activity of ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound can inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

    ETHYL 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE: Similar structure but lacks the 4,5-dimethyl substitution, which may affect its chemical reactivity and biological activity.

    METHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

    4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLIC ACID: The carboxylic acid form, which may have different biological activities due to the absence of the ester group.

The unique combination of the nitrophenyl group and the ethyl ester functional group in ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(E)-(4-nitrophenyl)methylideneamino]thiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-4-22-16(19)14-10(2)11(3)23-15(14)17-9-12-5-7-13(8-6-12)18(20)21/h5-9H,4H2,1-3H3/b17-9+

InChI Key

KKIVOESZKPPOJM-RQZCQDPDSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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